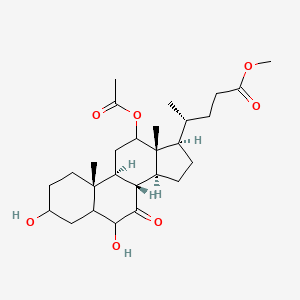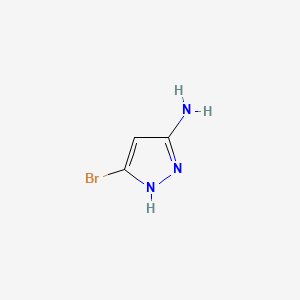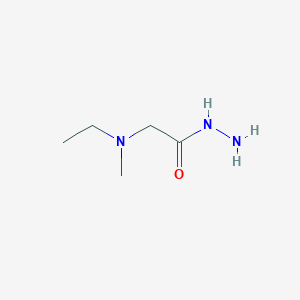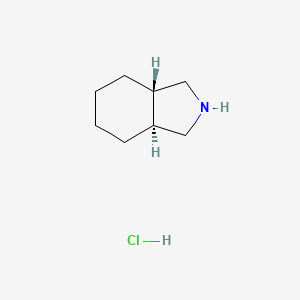
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester, also known as UDCA, is a bile acid derivative that has been extensively studied for its potential therapeutic applications. UDCA is synthesized from cholic acid, a primary bile acid, and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is not fully understood, but it is thought to work by reducing the production of toxic bile acids and by increasing the production of protective bile acids. 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. It has been shown to reduce the production of toxic bile acids, improve liver function, and have anti-inflammatory and antioxidant properties. 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has several advantages for lab experiments, including its stability and solubility in water. However, it can be expensive to synthesize and may have limited availability in some regions. Additionally, the exact mechanism of action of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester. One area of interest is the development of new synthetic methods for 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester and to identify potential new targets for therapeutic intervention.
Méthodes De Synthèse
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is typically synthesized from cholic acid through a series of chemical reactions. The first step involves the oxidation of cholic acid to form 3α,7α-dihydroxy-5β-cholan-24-oic acid (DHCA), which is then acetylated to form 3α,7α-diacetoxy-5β-cholan-24-oic acid (DACA). Finally, DACA is reduced to form 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester.
Applications De Recherche Scientifique
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has been extensively studied for its potential therapeutic applications, particularly in the treatment of liver diseases. It has been shown to have hepatoprotective effects, including the ability to reduce liver damage caused by various toxins and to improve liver function in patients with chronic liver disease.
Propriétés
IUPAC Name |
methyl (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-24,29,31H,6-13H2,1-5H3/t14-,16?,17-,18+,19+,20?,21?,23+,24?,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTLWFUELCOTMI-YUNQBLNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)O)C)O)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(=O)C(C4[C@@]3(CCC(C4)O)C)O)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







